3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid
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Overview
Description
3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with difluoromethyl and iodine groups, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Introduction of Difluoromethyl Group: Difluoromethylation can be achieved using reagents such as ClCF2H or difluorocarbene precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the difluoromethyl group.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Cross-Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or thiols, while cross-coupling reactions can produce various biaryl compounds.
Scientific Research Applications
3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the iodine atom can participate in halogen bonding interactions . These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Shares the difluoromethyl and pyrazole moieties but lacks the iodine substitution.
Difluoromethylated Pyrazoline: Contains a difluoromethyl group and a pyrazoline ring, used in fungicidal applications.
Uniqueness
3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid is unique due to the presence of both difluoromethyl and iodine substituents on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-[5-(difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2IN2O2/c1-4(8(14)15)3-13-6(7(9)10)5(11)2-12-13/h2,4,7H,3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGUAEMNJILHFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=C(C=N1)I)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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